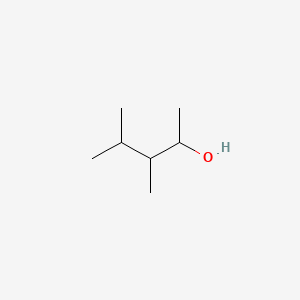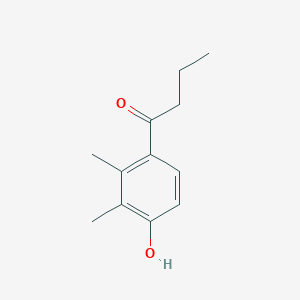
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a butanone moiety. It is a white to pale yellow solid that is soluble in organic solvents such as ether and ethanol .
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be achieved through various methods. One common synthetic route involves the reaction of phenolic compounds with butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be compared with other similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: This compound has a methoxy group instead of a dimethyl group, leading to different chemical properties and reactivity.
1-(4-Hydroxyphenyl)butan-1-one: Lacks the additional methyl groups, resulting in a simpler structure and different applications.
1-(4-Hydroxy-2-methylphenyl)butan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2,3-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-12(14)10-6-7-11(13)9(3)8(10)2/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
QAYJQHFVNYAJTK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


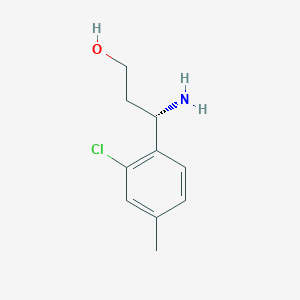
![2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15241888.png)
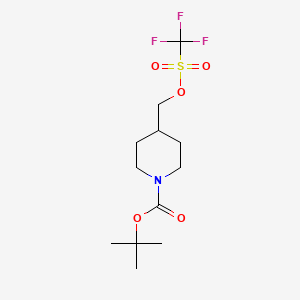
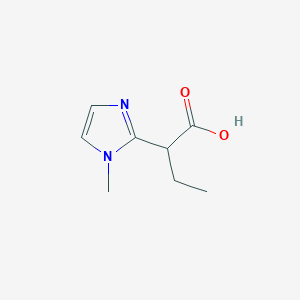
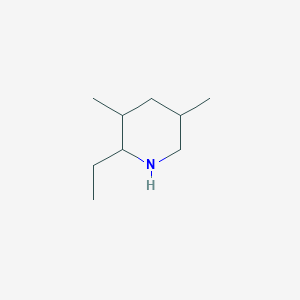
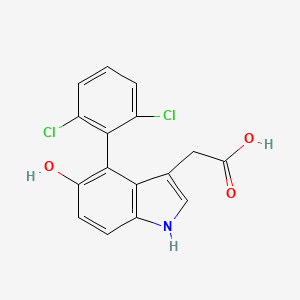

![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)

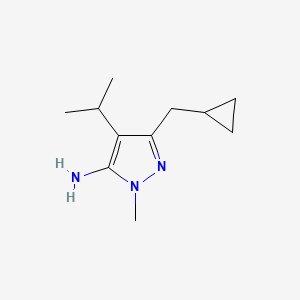
![1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)
![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
